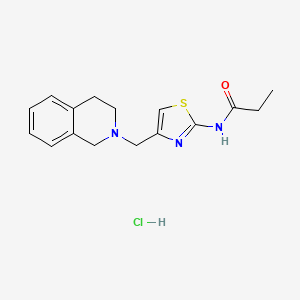
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is a synthetic chemical compound known for its diverse applications in scientific research and industry. The compound features a thiazole ring and an isoquinoline moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride generally involves multi-step processes:
Thiazole Formation: : Starting from thiazole precursors, typically synthesized via Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioamides.
Isoquinoline Derivative Formation: : Synthesis of 3,4-dihydroisoquinoline derivatives from isoquinoline precursors, commonly through reduction reactions.
Coupling Reactions: : Linking the thiazole and isoquinoline derivatives using reagents such as carbodiimides or via reductive amination techniques.
Final Steps: : The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility in aqueous solutions.
Industrial Production Methods
On an industrial scale, the production may involve automated multi-step synthesis with optimized reaction conditions to maximize yield and purity. This often includes careful temperature control, solvent selection, and the use of continuous flow reactors to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving the isoquinoline ring, which can be further functionalized to yield various derivatives.
Substitution Reactions:
Condensation and Coupling: : The presence of amide and propionamide groups enables condensation and coupling reactions, forming larger molecules or conjugates.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.
Substitution Reagents: : Including halogens or organometallic reagents.
Condensation Reagents: : Typically carbodiimides for amide bond formation.
Major Products Formed
Oxidized Isoquinoline Derivatives: : Resulting from selective oxidation processes.
Functionalized Thiazoles: : Formed through substitution reactions.
Conjugates: : Created via condensation with other bioactive molecules.
Scientific Research Applications
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is utilized in:
Chemical Research: : As an intermediate in the synthesis of more complex molecules.
Biological Studies: : Investigating its interactions with enzymes and receptors.
Medicinal Chemistry: : Potential therapeutic applications due to its bioactivity.
Industrial Applications: : Used in the development of novel materials and as a catalyst in certain reactions.
Mechanism of Action
The compound's mechanism involves its ability to interact with various molecular targets:
Molecular Targets: : May include enzymes, receptors, and other proteins.
Pathways Involved: : It may modulate specific signaling pathways, leading to its observed biological effects. The detailed mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Compared to other similar compounds, such as N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazole derivatives, the hydrochloride form exhibits increased solubility and stability, enhancing its applicability in various research settings. Similar compounds include:
N-(4-((2,3-dihydro-1H-isoquinolin-2-yl)methyl)thiazol-2-yl)amide: .
N-(4-((3,4-dihydroisoquinolin-1(2H)-yl)methyl)thiazol-2-yl)acetamide: .
Conclusion
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is a versatile compound with numerous applications in scientific research and industry. Its unique chemical structure enables a range of reactions and interactions, making it a valuable tool in various fields of study.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-2-15(20)18-16-17-14(11-21-16)10-19-8-7-12-5-3-4-6-13(12)9-19;/h3-6,11H,2,7-10H2,1H3,(H,17,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDLKVSMFZRQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386950.png)
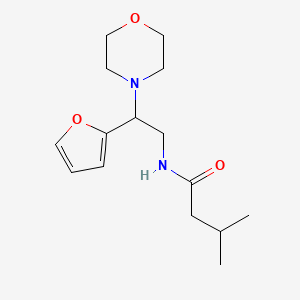
![1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2386955.png)
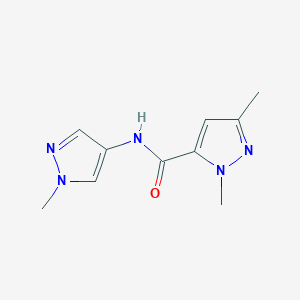
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2386959.png)
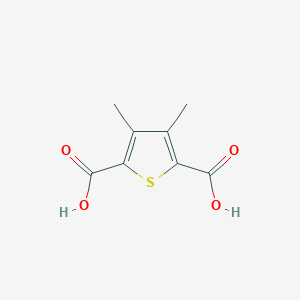
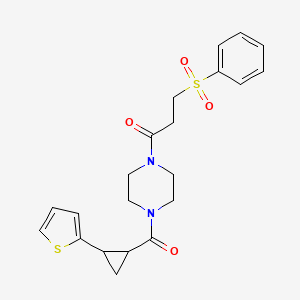
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2386962.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2386963.png)
![N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide](/img/structure/B2386965.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime](/img/structure/B2386966.png)
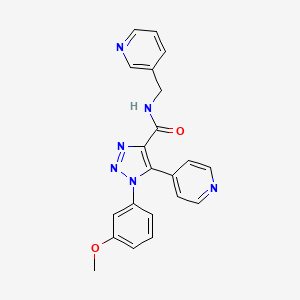
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)
